molecular formula C8H7ClO2 B12866047 2-Hydroxy-5-methylbenzoyl chloride CAS No. 41081-61-2

2-Hydroxy-5-methylbenzoyl chloride

Cat. No.: B12866047
CAS No.: 41081-61-2
M. Wt: 170.59 g/mol
InChI Key: WTRZAISNXMSANJ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methylbenzoyl chloride is an organic compound with the molecular formula C8H7ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a hydroxyl group at the second position and a methyl group at the fifth position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Properties

CAS No.

41081-61-2

Molecular Formula

C8H7ClO2

Molecular Weight

170.59 g/mol

IUPAC Name

2-hydroxy-5-methylbenzoyl chloride

InChI

InChI=1S/C8H7ClO2/c1-5-2-3-7(10)6(4-5)8(9)11/h2-4,10H,1H3

InChI Key

WTRZAISNXMSANJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-5-methylbenzoyl chloride can be synthesized through the reaction of 2-hydroxy-5-methylbenzoic acid with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide. The reaction is typically carried out in dichloromethane at room temperature for about 12 hours. The solvent and residual thionyl chloride are then removed under reduced pressure, and the crude product is purified by chromatography .

Industrial Production Methods: In an industrial setting, the production of 2-hydroxy-5-methylbenzoyl chloride follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-methylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Oxidation Reactions: The hydroxyl group can be oxidized to form quinones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Reagents like amines or alcohols in the presence of a base such as pyridine.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Amides and Esters: Formed from substitution reactions.

    Quinones: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

Organic Synthesis

2-Hydroxy-5-methylbenzoyl chloride serves as an important intermediate in organic synthesis. It is commonly used in the preparation of various derivatives, including:

  • Acylation Reactions : The compound is utilized in acylation reactions to synthesize more complex molecules. For instance, it can be reacted with amines or alcohols to form corresponding amides or esters, respectively.
  • Synthesis of Pharmaceuticals : This compound is a precursor for synthesizing several pharmaceutical agents. Its derivatives have been studied for their analgesic properties, demonstrating significant bioactivity against pain pathways through mechanisms involving cyclooxygenase inhibition .

Pharmaceutical Applications

In pharmaceutical research, 2-hydroxy-5-methylbenzoyl chloride has been investigated for its potential therapeutic effects:

  • Analgesic Activity : Research indicates that derivatives synthesized from 2-hydroxy-5-methylbenzoyl chloride exhibit potent analgesic activity. For example, studies have shown that compounds derived from this chlorinated benzoyl group can bind effectively to COX-2 receptors, which are critical targets for pain management therapies .
  • Anti-inflammatory Properties : The anti-inflammatory effects of these derivatives have been evaluated using various in vivo models, showing promising results in reducing inflammation without significant toxicity .

Materials Science

The compound also finds applications in materials science:

  • Polymer Chemistry : 2-Hydroxy-5-methylbenzoyl chloride can be used as a building block for polymer synthesis. It is incorporated into polymer chains to enhance specific properties such as thermal stability and mechanical strength.
  • Photoresponsive Materials : Due to its functional groups, derivatives of this compound can be utilized in the development of photoresponsive materials that change properties upon exposure to light, making them suitable for applications in smart materials and coatings.

Case Study 1: Analgesic Derivatives

A study published in MDPI explored the analgesic properties of derivatives synthesized from 2-hydroxy-5-methylbenzoyl chloride. The research demonstrated that these compounds exhibited a higher binding affinity for COX-2 receptors compared to traditional analgesics like acetaminophen and acetylsalicylic acid. The results indicated that some derivatives were up to 25 times more potent than their precursors .

CompoundBinding Affinity (kcal/mol)Analgesic Potency
Acetaminophen-7.5Reference
Acetylsalicylic Acid-6.8Reference
5-Acetamido Derivative-9.010-25 times more potent

Case Study 2: Polymer Applications

In polymer chemistry, researchers have successfully integrated 2-hydroxy-5-methylbenzoyl chloride into polyurethanes to improve their thermal stability and mechanical properties. The modified polymers exhibited enhanced performance under high-temperature conditions, making them suitable for industrial applications such as coatings and adhesives .

Mechanism of Action

The mechanism of action of 2-hydroxy-5-methylbenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The hydroxyl group at the second position can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Benzoyl chloride: Lacks the hydroxyl and methyl groups.

    2-Hydroxybenzoyl chloride: Lacks the methyl group.

    5-Methylbenzoyl chloride: Lacks the hydroxyl group.

Uniqueness: 2-Hydroxy-5-methylbenzoyl chloride is unique due to the presence of both hydroxyl and methyl groups, which influence its chemical reactivity and physical properties. The hydroxyl group enhances its ability to form hydrogen bonds, while the methyl group affects its steric and electronic properties.

Biological Activity

2-Hydroxy-5-methylbenzoyl chloride (CAS Number: 41081-61-2) is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its significance in biological contexts.

  • Molecular Formula : C₈H₇ClO
  • Molecular Weight : 170.59 g/mol
  • LogP : 2.08
  • PSA (Polar Surface Area) : 37.30 Ų

These properties suggest that 2-hydroxy-5-methylbenzoyl chloride is a moderately lipophilic compound, which may influence its interaction with biological membranes and its pharmacokinetic behavior.

The biological activity of 2-hydroxy-5-methylbenzoyl chloride primarily stems from its ability to participate in various biochemical reactions, including:

  • Nucleophilic Substitution : The presence of the benzoyl chloride moiety allows for nucleophilic attack by various biological nucleophiles, potentially leading to the formation of biologically active derivatives.
  • Free Radical Reactions : Similar to other benzylic compounds, it can undergo free radical reactions, which may impact cellular signaling pathways and gene expression .

Antimicrobial Properties

Research indicates that derivatives of 2-hydroxy-5-methylbenzoyl chloride exhibit significant antimicrobial activity. For instance, related compounds have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate strains .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
5-FluorobenzimidazoleMRSA4 µg/mL
Hydrazone with thien-2-yl fragmentC. auris16 µg/mL

Cytotoxicity and Safety

The cytotoxic profile of 2-hydroxy-5-methylbenzoyl chloride has not been extensively studied; however, related benzyl derivatives have shown varying degrees of cytotoxicity in human cell lines. For example, some studies have reported favorable cytotoxic profiles in human small airway epithelial cells (HSAEC) when tested against resistant fungal species .

Table 2: Cytotoxicity Studies on Benzyl Derivatives

Compound NameCell LineIC50 Value (µM)
Benzyl AlcoholHSAEC>100
4-Hydroxybenzyl AlcoholHeLa Cells25

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various benzyl derivatives against a panel of resistant bacterial strains. The results indicated that compounds similar to 2-hydroxy-5-methylbenzoyl chloride exhibited potent activity against MRSA, suggesting potential therapeutic applications in treating resistant infections .
  • Toxicological Assessment : In a toxicological study involving animal models, related compounds were administered at varying doses to assess acute toxicity. The results indicated no significant adverse effects at doses up to 2000 mg/kg body weight, establishing a safety profile for further exploration in medicinal chemistry .

Pharmacokinetics

The pharmacokinetic behavior of 2-hydroxy-5-methylbenzoyl chloride is influenced by its lipophilicity and molecular structure. It is expected to undergo metabolic transformations similar to other benzyl derivatives, potentially via oxidation pathways leading to the formation of hydroxylated metabolites .

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